![molecular formula C24H28N2O5 B12569061 N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine CAS No. 177609-08-4](/img/structure/B12569061.png)
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine is a compound commonly used in peptide synthesis. It is a derivative of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, which are widely utilized in solid-phase peptide synthesis due to their stability and ease of removal under mildly basic conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine typically involves the protection of the amino group of L-alanine with the Fmoc group, followed by coupling with L-leucine. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The coupling reaction with L-leucine is usually carried out using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling: Formation of peptide bonds with other amino acids or peptides using coupling agents like DCC or DIC.
Substitution: Reactions involving the substitution of functional groups on the fluorenyl ring
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DCC or DIC in the presence of DMAP or HOBt.
Substitution: Various nucleophiles in the presence of a base
Major Products Formed
The major products formed from these reactions include peptides with the desired sequence and structure, as well as by-products such as urea derivatives from the coupling agents .
Applications De Recherche Scientifique
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes
Mécanisme D'action
The mechanism of action of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine involves the protection of the amino group of L-alanine, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under mildly basic conditions, allowing for selective deprotection and subsequent coupling with other amino acids. This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides with high purity and yield .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanine: Used for the protection of the amino group of L-alanine.
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-leucine: Used for the protection of the amino group of L-leucine.
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine: Used for the protection of the amino group of L-phenylalanine .
Uniqueness
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine is unique due to its specific combination of L-alanine and L-leucine, which provides distinct properties and reactivity compared to other Fmoc-protected amino acids. This compound is particularly useful in the synthesis of peptides that require the incorporation of both alanine and leucine residues .
Propriétés
Numéro CAS |
177609-08-4 |
|---|---|
Formule moléculaire |
C24H28N2O5 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C24H28N2O5/c1-14(2)12-21(23(28)29)26-22(27)15(3)25-24(30)31-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,14-15,20-21H,12-13H2,1-3H3,(H,25,30)(H,26,27)(H,28,29)/t15-,21-/m0/s1 |
Clé InChI |
HKBSMDONGKARSP-BTYIYWSLSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


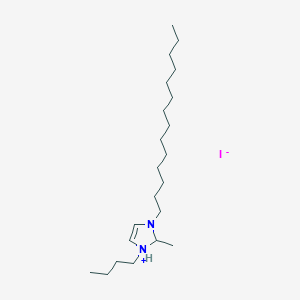
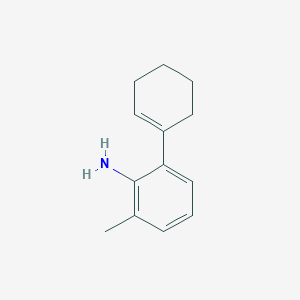
![1-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]pyrrolidine](/img/structure/B12568996.png)
![7-Phenylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B12569005.png)
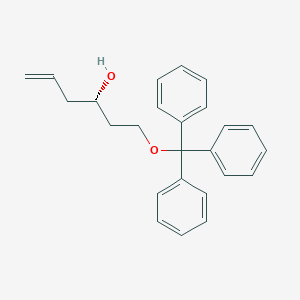
![Benzonitrile, 5-bromo-2-[2-(bromomethyl)-2-propenyl]-](/img/structure/B12569014.png)
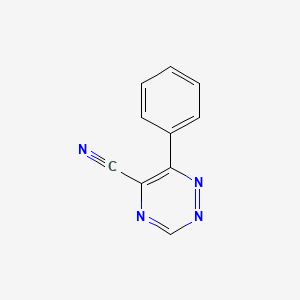
![Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]-](/img/structure/B12569033.png)
![Benzo[b]thiophene-2-carboximidamide, 6-hydroxy-](/img/structure/B12569048.png)

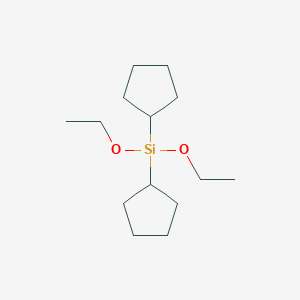

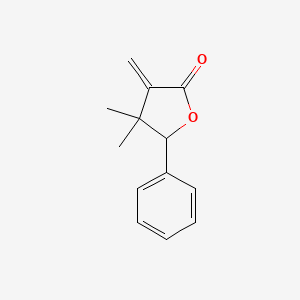
![[(Dicyclohexylamino)methanediyl]bis(phosphonic acid)](/img/structure/B12569069.png)
